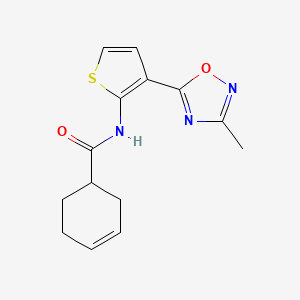

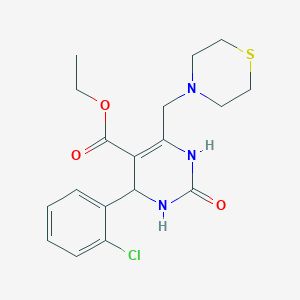

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Oxadiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are composed of a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .

Synthesis Analysis

An efficient one-pot method has been developed for the synthesis of 1,2,4-oxadiazole derivatives. This involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives can be studied using techniques like single crystal X-ray diffraction. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been observed .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, one derivative was reported as a beige powder with a melting point of 218–219°C .Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as the compound , have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Antibacterial Effects

Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

3. Antibacterial Ability Against Xanthomonas Oryzae Pv. Oryzicola (Xoc) Compounds like 5p, 5u, and 5v exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), with EC50 values better than that of BMT and TDC .

4. Treatment of Rice Bacterial Leaf Blight Compound 5v has shown moderate antibacterial effects on rice bacterial leaf blight .

Drug Discovery

The 1,2,4-oxadiazole heterocyclic ring has received considerable attention due to its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .

Scintillating Materials and Dyestuff Industry

1,3,4-Oxadiazoles, which are isomers of 1,2,4-oxadiazoles, have found applications in various scientific areas, including the pharmaceutical industry, drug discovery, scintillating materials, and the dyestuff industry .

Mechanism of Action

Target of Action

The compound N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide, also known as N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]cyclohex-3-ene-1-carboxamide, is a derivative of 1,2,4-oxadiazole 1,2,4-oxadiazole derivatives have been reported to exhibit anticancer activity and are known to target caspase 3, a key enzyme involved in apoptosis .

Mode of Action

It’s known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase 3 . This activation leads to a proteolytic cascade resulting in the cleavage of specific cellular proteins and ultimately cell death .

Biochemical Pathways

The compound, being a 1,2,4-oxadiazole derivative, is likely to affect the apoptosis pathway in cancer cells . The activation of caspase 3, an effector caspase, integrates upstream signals into the final execution of cell death .

Result of Action

The compound, as a 1,2,4-oxadiazole derivative, is expected to have anticancer activity . It may induce apoptosis in cancer cells, leading to cell death . .

Safety and Hazards

Future Directions

1,2,4-Oxadiazole derivatives have been utilized for the development of various applications including anticancer drugs, antimicrobials, OLEDs, sensors, and insecticides . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-9-15-13(19-17-9)11-7-8-20-14(11)16-12(18)10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXIYCLBFGXOAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

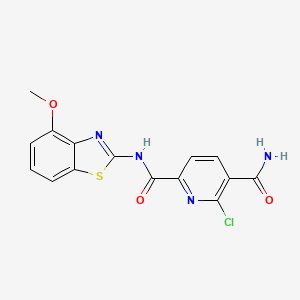

![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)

![2,4-dichloro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2844739.png)

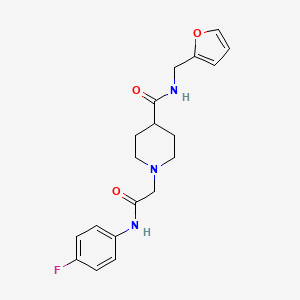

![N-(3-chlorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2844742.png)

![2-[(3-Bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2844743.png)

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2844756.png)